![molecular formula C10H9ClN4O B2519102 N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide CAS No. 2305467-57-4](/img/structure/B2519102.png)
N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide
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Description
“N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide” is a compound that belongs to the class of triazolo derivatives . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolo derivatives involves a series of chemical reactions . The process typically involves aromatic nucleophilic substitution and cyclization . The yield of the synthesized compounds is usually satisfactory .Molecular Structure Analysis
Triazole compounds, including “N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, they can intercalate DNA, which may be useful for the design and optimization of more potent anticancer analogs .Mechanism of Action
Future Directions
The future directions for “N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their diverse pharmacological activities . This includes their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Additionally, these compounds could serve as templates for the design, optimization, and investigation of more potent analogs .
properties
IUPAC Name |
N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-2-10(16)12-5-9-14-13-8-4-3-7(11)6-15(8)9/h2-4,6H,1,5H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASBHRWAGHNVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN=C2N1C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide |
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